molecular formula C44H46CaN4O18 B108173 Oxytetracycline hemicalcium salt CAS No. 15251-48-6

Oxytetracycline hemicalcium salt

Cat. No. B108173
CAS RN: 15251-48-6
M. Wt: 498.5 g/mol
InChI Key: VNXGBFNHSOJJDT-MMNGPABASA-L
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Description

Oxytetracycline hemicalcium salt is a tetracycline analog isolated from the actinomycete Streptomyces rimosus . It is an antibiotic used for treating infections caused by various Gram-positive and Gram-negative microorganisms such as Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .


Synthesis Analysis

Oxytetracycline is produced by Streptomyces rimosus. The underlying biosynthetic processes are complex and hinder rational engineering, so industrial manufacturing currently relies on classical mutants for production . The overproducer exhibited increased acetyl-CoA and malonyl CoA supply, upregulated oxytetracycline biosynthesis, reduced competing byproduct formation, and streamlined morphology .


Molecular Structure Analysis

The linear formula of Oxytetracycline hemicalcium salt is C22H24N2O9 · 1/2Ca . Its molecular weight is 480.47 . The InChI key is KIPLYOUQVMMOHB-JOFVZRTQSA-L .


Chemical Reactions Analysis

The thermal behavior of Oxytetracycline was evaluated using TG–DTA, TG–FTIR, and DSC . From TG–FTIR, it was possible to identify some of the products of its thermal decomposition as chloridric acid, water, isocyanic acid .


Physical And Chemical Properties Analysis

Oxytetracycline hemicalcium salt has a solubility of 50 mg/mL in formic acid, appearing very slightly hazy, orange to very deep orange . More detailed physical and chemical properties may require specific experimental studies .

Scientific Research Applications

Antibacterial Treatment

Oxytetracycline hemicalcium salt: is widely used as an antibiotic for the treatment of infections caused by a variety of Gram-positive and Gram-negative microorganisms . It is effective against pathogens such as Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Resistance Gene Studies

Researchers utilize this compound in the study of the oxytetracycline-resistance gene (otrA) . This involves understanding the mechanisms that bacteria use to evade the effects of the antibiotic, which is crucial for developing new strategies to combat antibiotic resistance .

Protein Synthesis Inhibition

Oxytetracycline interferes with protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, leading to cell death. This mode of action is reversible and is a key area of study in microbiology and pharmacology .

Cell Membrane Permeability Studies

Due to its lipophilic nature, oxytetracycline can pass through cell membranes. This property is used to study passive diffusion mechanisms through bacterial membrane channels, which can provide insights into drug delivery and absorption .

Hepatocyte Fluorescence Measurements

In hepatocyte studies, oxytetracycline is used for fluorescence measurements. This application is significant in liver research, particularly in the study of liver function and the assessment of hepatotoxicity .

Aquatic Ecology and Environmental Impact

The environmental impact of oxytetracycline, particularly in aquatic ecosystems, is another important field of research. Its classification under Aquatic Chronic 2 and Repr. 2 hazard categories indicates potential chronic toxicity to aquatic life and reproductive toxicity, which necessitates further investigation to understand its ecological consequences .

Mechanism of Action

Target of Action

Oxytetracycline hemicalcium salt, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

Oxytetracycline inhibits bacterial growth by inhibiting translation , a process critical for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts protein synthesis, leading to bacterial cell death . The binding is reversible in nature .

Biochemical Pathways

Oxytetracycline affects several biochemical pathways. It induces the glutathione pathway of detoxification in gills, involving glutathione S-transferases (GSTs) . It also interferes with the mechanism of neurotransmission , causing physiological and biochemical disturbances . Moreover, it impacts the energetic metabolism , as indicated by alterations in lactate dehydrogenase (LDH) activity .

Pharmacokinetics

Oxytetracycline, belonging to the oldest group of tetracyclines, is characterized by poor absorption after food . It is less lipophilic than newer drugs, which may affect its tissue distribution

Result of Action

The primary result of oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it causes bacterial cell death . This makes it effective against a variety of Gram-positive and Gram-negative microorganisms, including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxytetracycline. For instance, it has been detected in different aquatic environments due to its use in aquaculture . At low, environmentally realistic levels, oxytetracycline can have toxic effects on non-target aquatic organisms

Safety and Hazards

Safety precautions include ensuring adequate ventilation, using personal protective equipment as required, and avoiding dust formation . It should not be released into the environment .

Future Directions

Oxytetracycline, like other tetracyclines, is used to treat many infections common and rare. Its better absorption profile makes it preferable to tetracycline for moderately severe acne, but alternatives should be sought if no improvement occurs by 3 months .

properties

IUPAC Name

calcium;(4S,4aR,5S,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12?,13-,14+,17+,21-,22+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANYVCHXDYVKSI-JOFVZRTQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1(C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H46CaN4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15251-48-6
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, calcium salt, [4S-(4α,4aα,5α,5aα,6β,12aα)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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